(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(mesitylamino)acrylonitrile
Description
(E)-2-(4-(4-Ethoxyphenyl)thiazol-2-yl)-3-(mesitylamino)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole ring substituted at the 4-position with a 4-ethoxyphenyl group and an acrylonitrile moiety bearing a mesitylamino (2,4,6-trimethylaniline) substituent. The (E)-configuration of the acrylonitrile double bond is critical for its spatial and electronic properties, influencing interactions in biological or material applications .
Properties
IUPAC Name |
(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2,4,6-trimethylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-5-27-20-8-6-18(7-9-20)21-14-28-23(26-21)19(12-24)13-25-22-16(3)10-15(2)11-17(22)4/h6-11,13-14,25H,5H2,1-4H3/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUVVUHOVOUUAY-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3C)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3C)C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(mesitylamino)acrylonitrile is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on available research findings.
Structural Characteristics
This compound features several key structural components:
- Thiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer properties.
- Ethoxyphenyl Group : Enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Mesitylamino Moiety : May influence the compound's reactivity and biological interactions through resonance stabilization.
Biological Activity
The biological activity of this compound is primarily attributed to its structural components. Compounds with similar structures have demonstrated various pharmacological effects:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-5-thiazolecarboxylic acid | Thiazole ring | Antimicrobial activity |
| 2-Methylthiazole | Simple thiazole | Antifungal properties |
| 5-Ethoxycarbonylthiazole | Ethoxy group | Anticancer activity |
Preliminary studies indicate that compounds similar to this compound exhibit dose-dependent biological effects, suggesting that this compound may also possess significant pharmacological properties worth exploring further.
The mechanism of action for this compound likely involves interactions with specific biological targets, such as enzymes or receptors. The thiazole ring may facilitate binding to these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, contributing to anti-inflammatory effects.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, which include:
- Nucleophilic Addition Reactions : The acrylonitrile moiety can participate in nucleophilic addition reactions.
- Electrophilic Substitution Reactions : The thiazole ring can engage in electrophilic substitution.
- Hydrolysis Reactions : Under acidic or basic conditions, hydrolysis can occur, leading to the formation of carboxylic acids and amines.
These synthetic routes highlight the versatility in constructing this compound and optimizing yields for potential applications.
Comparison with Similar Compounds
Structural Features :
- Thiazole core : The thiazole ring (position 2) is substituted with a 4-ethoxyphenyl group, contributing to lipophilicity and steric bulk.
- Synthetic pathway: Likely synthesized via aldol condensation between a thiazolyl acetonitrile and a mesitylamino aldehyde, analogous to methods in .
Comparison with Structurally Similar Compounds
Structural Analogues and Key Properties
The following table compares the target compound with structurally related acrylonitrile derivatives:
Structural and Electronic Effects
- Electron-Donating vs. Chlorophenyl (): Electron-withdrawing Cl reduces electron density, possibly diminishing fluorescence but enhancing reactivity in nucleophilic environments .
- Steric Effects: The mesitylamino group’s steric bulk may hinder molecular packing, reducing crystallinity compared to planar analogs like TP1 .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(mesitylamino)acrylonitrile, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via multi-step reactions, typically involving Hantzsch thiazole synthesis for the thiazole ring formation, followed by coupling with mesitylamine and acrylonitrile derivatives. Key steps include:
- Thiazole Core Formation : Cyclization of α-haloketones with thiourea under reflux in ethanol or DMF .
- Acrylonitrile Coupling : Use of catalysts like piperidine or potassium carbonate in anhydrous solvents (e.g., DMF) to promote Knoevenagel condensation .
- Optimization : Yields are improved by controlling temperature (60–80°C), inert atmospheres (N₂/Ar), and using HPLC or TLC to monitor reaction progress .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., E-configuration of the acrylonitrile group) .
- HPLC : Ensures >95% purity by resolving unreacted intermediates .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) .
- X-ray Crystallography : Resolves 3D structure using SHELXL software for refinement .
Q. What preliminary biological activities have been reported for structurally similar thiazole-acrylonitrile derivatives?
- Findings : Analogous compounds exhibit:
- Anticancer Activity : GI₅₀ values ranging from 0.021–12.2 μM in NCI-60 cancer cell lines via tubulin polymerization inhibition .
- Antimicrobial Effects : MIC values <10 μg/mL against Gram-positive bacteria due to thiazole-mediated membrane disruption .
- Enzyme Modulation : Inhibition of kinases (e.g., EGFR) via π-π stacking with aromatic residues .
Advanced Research Questions
Q. How do substituents on the thiazole and aryl groups influence the compound’s bioactivity and reactivity?
- Methodology :
- Structure-Activity Relationship (SAR) :
- 4-Ethoxyphenyl Group : Enhances lipophilicity, improving blood-brain barrier penetration .
- Mesitylamino Group : Steric bulk reduces off-target interactions, increasing selectivity for kinase targets .
- Electronic Effects : Nitro or methoxy substituents alter electron density, impacting redox behavior (e.g., nitro groups facilitate reduction to amines) .
- Experimental Design : Synthesize analogs with systematic substituent variations (e.g., halogen, methoxy, nitro) and compare IC₅₀ values in enzyme assays .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodology :
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay) to minimize variability .
- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to account for bioavailability differences .
- Computational Modeling : Molecular docking (AutoDock Vina) identifies binding pose inconsistencies in target proteins .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate binding to tubulin or kinases over 100 ns trajectories to assess stability .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
- ADMET Prediction : SwissADME or ADMETLab2.0 evaluates absorption and toxicity profiles .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
